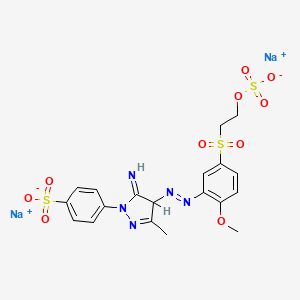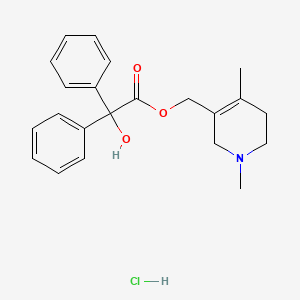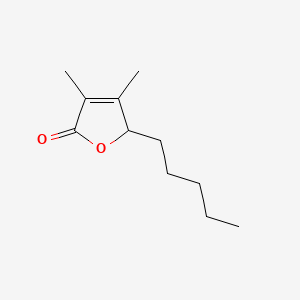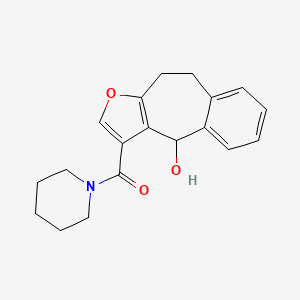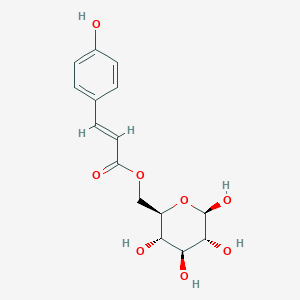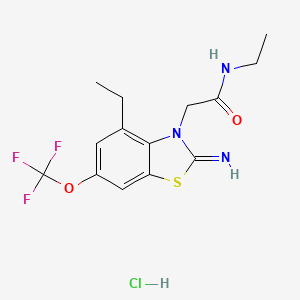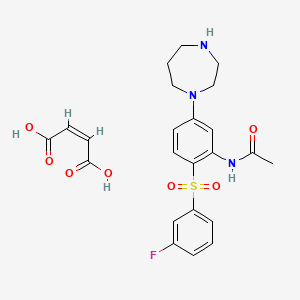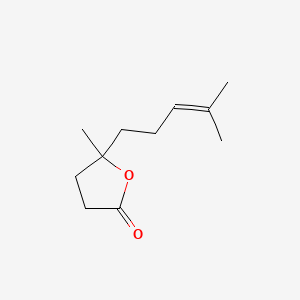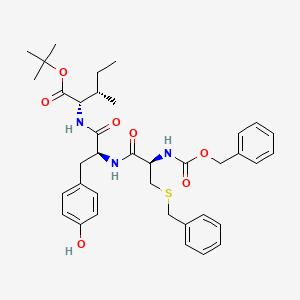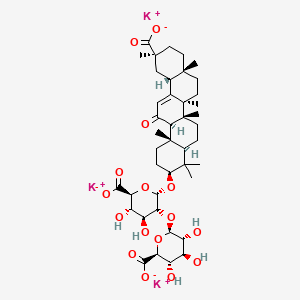
Tripotassium glycyrrhizinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium glycyrrhizinate is a potassium salt derivative of glycyrrhizic acid, which is extracted from the roots of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweetening properties, being approximately 80-180 times sweeter than sucrose. It is widely used in the food, pharmaceutical, and cosmetic industries due to its anti-inflammatory, antiviral, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripotassium glycyrrhizinate is synthesized by neutralizing glycyrrhizic acid with potassium hydroxide. The reaction typically involves dissolving glycyrrhizic acid in water, followed by the gradual addition of potassium hydroxide under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the tripotassium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of glycyrrhizic acid from licorice roots, followed by its neutralization with potassium hydroxide. The process includes steps such as filtration, concentration, and crystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Tripotassium glycyrrhizinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can modify the glycyrrhizic acid backbone, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its solubility and efficacy.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various glycyrrhetinic acid derivatives, which possess enhanced biological activities .
Scientific Research Applications
Tripotassium glycyrrhizinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in cell culture studies for its anti-inflammatory and antiviral properties.
Medicine: Investigated for its potential in treating liver diseases, respiratory infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of tripotassium glycyrrhizinate involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of nuclear factor-kappa B (NF-κB).
Antiviral: Interferes with viral replication by inhibiting the binding of viral proteins to host cell receptors.
Hepatoprotective: Enhances the expression of antioxidant enzymes and reduces oxidative stress in liver cells.
Comparison with Similar Compounds
Tripotassium glycyrrhizinate is often compared with other glycyrrhizic acid derivatives such as:
- Monopotassium glycyrrhizinate
- Dipotassium glycyrrhizinate
- Diammonium glycyrrhizinate
Uniqueness: this compound stands out due to its higher solubility in water and enhanced sweetening properties compared to its counterparts. Additionally, it exhibits stronger anti-inflammatory and antiviral activities, making it a preferred choice in various applications .
Properties
CAS No. |
53906-39-1 |
|---|---|
Molecular Formula |
C42H59K3O16 |
Molecular Weight |
937.2 g/mol |
IUPAC Name |
tripotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.3K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |
InChI Key |
ZXHXYXSTAYNRLQ-DWJAGBRCSA-K |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


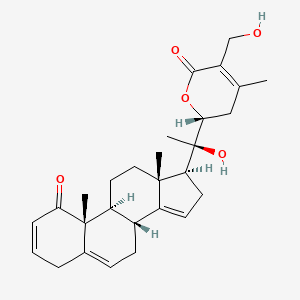
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
